1-Phenylethyl azide

Description

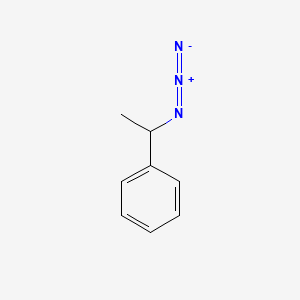

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azidoethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-7(10-11-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFFFKMEMKRWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341065 | |

| Record name | 1-Phenylethyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32366-25-9 | |

| Record name | 1-Phenylethyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylethyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Stereochemical Control for 1 Phenylethyl Azide

Direct Azidation Approaches

Direct azidation methods involve the introduction of the azide (B81097) group onto a 1-phenylethyl scaffold. These approaches are often straightforward and can be categorized based on the nature of the starting material and the reaction mechanism.

Nucleophilic Substitution of 1-Phenylethyl Electrophiles

One of the most common methods for synthesizing 1-phenylethyl azide is through the nucleophilic substitution of a suitable leaving group on a 1-phenylethyl electrophile with an azide source, typically sodium azide. masterorganicchemistry.com The stereochemical outcome of this reaction is highly dependent on the reaction pathway, which can be either S(_N)2 or S(_N)1.

The S(_N)2 (bimolecular nucleophilic substitution) reaction is characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. nih.gov This backside attack invariably leads to an inversion of the stereochemistry at the chiral center. nih.gov For the synthesis of enantiomerically pure this compound, starting with an enantiopure 1-phenylethyl derivative with a good leaving group (e.g., tosylate, mesylate, or halide) is essential. The reaction proceeds with predictable stereoinversion, making it a powerful tool for controlling the absolute configuration of the product. nih.govchemistrysteps.com

The azide ion (N(_3)(-)) is an excellent nucleophile for S(_N)2 reactions due to its high nucleophilicity and relatively low basicity. masterorganicchemistry.comresearchgate.net The choice of solvent is also critical; polar aprotic solvents like DMSO or acetonitrile (B52724) are typically employed to enhance the nucleophilicity of the azide ion. masterorganicchemistry.com

Table 1: Representative S(_N)2 Azidation Reactions

| Starting Material (1-Phenylethyl derivative) | Leaving Group | Azide Source | Solvent | Stereochemical Outcome |

|---|---|---|---|---|

| (R)-1-Phenylethyl bromide | Br | NaN(_3) | DMSO | (S)-1-Phenylethyl azide (Inversion) |

In contrast to the S(_N)2 pathway, the S(_N)1 (unimolecular nucleophilic substitution) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations, such as tertiary and benzylic systems like the 1-phenylethyl cation. masterorganicchemistry.commasterorganicchemistry.com The departure of the leaving group generates a planar carbocation, which can then be attacked by the nucleophile from either face. masterorganicchemistry.com This leads to a mixture of retention and inversion products, often resulting in racemization or partial racemization. masterorganicchemistry.com

The stability of the 1-phenylethyl carbocation makes the S(_N)1 pathway a competing process, especially under conditions that favor its formation, such as the use of polar protic solvents and substrates with poor leaving groups that are activated by Lewis acids. While generally leading to a loss of stereochemical control, it is possible in some cases to influence the stereochemical outcome by trapping the carbocation. masterorganicchemistry.com However, for the stereospecific synthesis of this compound, the S(_N)1 pathway is typically avoided.

Azide Substitution of Activated Alcohols (e.g., Mitsunobu-Type)

The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols into various functional groups, including azides, with a predictable inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction involves the activation of the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The activated alcohol then undergoes nucleophilic attack by an azide source. organic-chemistry.org

For the synthesis of this compound, an enantiopure 1-phenylethanol (B42297) is treated with PPh(_3), DEAD (or DIAD), and a suitable azide source like diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN(_3)). scribd.comcommonorganicchemistry.com The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the azide ion in an S(_N)2 fashion, resulting in a clean inversion of configuration at the stereocenter. chemistrysteps.com

Table 2: Mitsunobu Reaction for the Synthesis of this compound

| Starting Alcohol | Reagents | Azide Source | Solvent | Stereochemical Outcome |

|---|---|---|---|---|

| (R)-1-Phenylethanol | PPh(_3), DEAD | DPPA | THF | (S)-1-Phenylethyl azide (Inversion) |

Formation via Diazotization Methods

Diazotization of primary amines followed by treatment with an azide source is a classic method for the synthesis of azides. mdpi.com This method can be applied to the synthesis of this compound starting from 1-phenylethylamine (B125046). The amine is first converted to a diazonium salt using a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is generally unstable and is immediately treated with sodium azide to yield the corresponding azide. mdpi.com

More modern and safer diazo-transfer reagents have been developed, such as 2-azido-1,3-dimethylimidazolinium salts (ADMC, ADMP). researchgate.netjst.go.jp These reagents can directly convert primary amines to azides under mild conditions, often in high yields. researchgate.netjst.go.jp The stereochemical integrity of the starting amine is generally maintained during this transformation.

Aziridine (B145994) Ring-Opening Methodologies

An alternative strategy for the synthesis of this compound involves the ring-opening of N-(1-phenylethyl) substituted aziridines. Aziridines are three-membered heterocyclic compounds that can undergo ring-opening reactions with various nucleophiles due to their inherent ring strain. researchgate.net The regioselectivity and stereoselectivity of the ring-opening are influenced by the substituents on the aziridine ring and the reaction conditions. frontiersin.org

In a key synthetic approach, a chiral N-(1-phenylethyl)aziridine-2-carboxylate can be subjected to a nucleophilic ring-opening reaction with an azide ion. nih.govjove.com This reaction typically proceeds via an S(_N)2 mechanism, where the azide nucleophile attacks one of the aziridine carbons. The attack generally occurs at the less sterically hindered carbon, but electronic factors can also influence the regioselectivity. nih.gov The stereochemistry of the reaction involves an inversion of configuration at the carbon atom that is attacked by the nucleophile. nih.gov For instance, the reaction of ethyl (2S,1'R)-1-(1-phenylethyl)aziridine-2-carboxylate with an azide source can lead to the formation of an azido-amino ester with inversion of configuration at the C2 position of the original aziridine ring. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium azide |

| 1-Phenylethyl bromide |

| 1-Phenylethyl tosylate |

| Acetonitrile |

| Dimethyl sulfoxide (B87167) (DMSO) |

| 1-Phenylethanol |

| Triphenylphosphine |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Diphenylphosphoryl azide (DPPA) |

| Hydrazoic acid |

| Tetrahydrofuran (THF) |

| Toluene |

| 1-Phenylethylamine |

| Sodium nitrite |

| 2-Azido-1,3-dimethylimidazolinium chloride (ADMC) |

| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) |

| N-(1-Phenylethyl)aziridine |

| Ethyl (2S,1'R)-1-(1-phenylethyl)aziridine-2-carboxylate |

Regioselective and Stereoselective Azide Addition to N-(1-Phenylethyl)aziridine Derivatives

The ring-opening of aziridines, particularly N-substituted aziridines, with an azide nucleophile is a key method for synthesizing vicinal diamines and their precursors. The regioselectivity of this reaction—whether the nucleophile attacks the C2 or C3 position of the aziridine ring—is influenced by the substituents on the ring, the electrophile used for activation, and the nucleophile itself. mdpi.comresearchgate.net

For non-activated 2-substituted aziridines, the ring-opening proceeds through the formation of an aziridinium (B1262131) ion intermediate. mdpi.comresearchgate.net The regiochemical outcome depends on the nature of the substituents and the reaction conditions. For instance, the Lewis acid-assisted ring opening of N-(1-phenylethyl)aziridine-2-carboxylates with an azide nucleophile can lead to the formation of α-azido-β-aminopropionates. mdpi.com A notable example is the aluminum chloride-catalyzed opening of an aziridine ester, which proceeds via nucleophilic displacement at the more hindered C2 position with an inversion of configuration to yield the corresponding azido (B1232118) ester. nih.gov

In the case of 1,2,3-trisubstituted aziridines, the nucleophilic attack of the azide has been observed to occur at the carbon atom bearing a phenyl group. mdpi.com This regioselectivity is attributed to the protonation and subsequent activation of the phenyl-substituted carbon in the aziridine ring. mdpi.com Conversely, for some 1,2-disubstituted aziridines, the nucleophilic attack occurs at the more substituted carbon of the aziridine ring. mdpi.com The stereochemistry of the starting aziridine dictates the stereochemistry of the resulting azido amine product. mdpi.com

Applications of Aziridine Chirons in this compound Synthesis Context

Chiral aziridines, particularly derivatives of N-(1-phenylethyl)aziridine-2-carboxylic acid, serve as valuable three-carbon chirons in asymmetric synthesis. nih.govbeilstein-journals.org These compounds combine the features of a chiral synthon and a chiral auxiliary, with the (R)- or (S)-1-phenylethyl group guiding the stereoselectivity of subsequent reactions. nih.govbeilstein-journals.org

The synthesis of various biologically significant molecules leverages the regioselective and stereoselective ring-opening of these aziridine chirons. For example, the synthesis of intermediates for drugs like (R,R)-formoterol and (R)-tamsulosin has been achieved starting from N-(1-phenylethyl)aziridine-2-carboxylate esters. beilstein-journals.org The general strategy involves the regioselective reductive opening of the aziridine ring to produce amino alcohols, which can be further functionalized. nih.govbeilstein-journals.org

The transformation of these aziridines into azido derivatives provides a pathway to enantiomerically pure amino compounds. The conversion of the azido group into an amine is a standard synthetic step. nih.gov This approach has been utilized in the synthesis of nonproteinogenic ʟ-2,3-diaminopropanoic acid derivatives, where the key step is the azide-mediated opening of an aziridine ring. nih.gov

Chemoenzymatic and Resolution Techniques

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical catalysis, offer powerful tools for the synthesis of enantiomerically pure compounds.

Enzymatic Kinetic Resolution for Enantiomerically Enriched Azide Precursors

Enzymatic kinetic resolution (EKR) is a widely used method for obtaining enantiomerically enriched alcohols and their derivatives. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for the enantioselective acylation of racemic alcohols. scielo.brmdpi.com

In the context of preparing precursors for this compound, EKR can be applied to racemic 1-phenylethanol. The enzyme selectively acylates one enantiomer, leaving the other unreacted. For example, the kinetic resolution of racemic 1-phenylethanol using CALB and an acyl donor like vinyl acetate (B1210297) can produce (R)-1-phenylethyl acetate and unreacted (S)-1-phenylethanol, both with high enantiomeric excess. scielo.brscirp.org Similarly, the kinetic resolution of (±)-β-azidophenylethanols using Candida antarctica lipase has yielded enantiomerically enriched (R)-β-azidophenylethanols and the corresponding (S)-β-azidophenylethyl acetates in good enantiomeric excesses. researchgate.net

The efficiency of EKR can be influenced by various factors, including the choice of enzyme, solvent, acyl donor, and reaction temperature. scirp.org For instance, studies have shown that Novozym 435 (immobilized CALB) is effective in n-hexane, with optimal temperatures around 60°C. scirp.org

Table 1: Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol

| Enzyme | Acyl Donor | Solvent | Product | Conversion (%) | Enantiomeric Excess (ee_p, %) |

| Burkholderia cepacia lipase | Vinyl acetate | n-heptane/[EMIM][BF4] | (R)-1-Phenylethyl acetate | 40.1 | 98.9 |

| Novozym 435 | Vinyl acetate | n-hexane | 1-Phenylethyl acetate | 61.49 | Not specified |

Dynamic Kinetic Resolution Strategies for 1-Phenylethyl Derivatives Context

A major limitation of standard kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%. beilstein-journals.orgresearchgate.net

DKR has been successfully applied to 1-phenylethylamine and 1-phenylethanol. For 1-phenylethylamine, DKR protocols often use a combination of a lipase (like CALB) for the resolution and a metal catalyst (such as palladium or ruthenium complexes) for the racemization. beilstein-journals.orgresearchgate.netacs.org The choice of acyl donor is also critical, with alkyl methoxyacetates often providing better results than simple acetates. beilstein-journals.orgresearchgate.net

For 1-phenylethanol, a chemoenzymatic DKR process has been developed using a lipase combined with a racemization agent like niobium phosphate (B84403) hydrate. scielo.br This system allows for the production of (R)-1-phenylethyl acetate with high conversion and good enantiomeric excess. scielo.br

Table 2: Dynamic Kinetic Resolution of 1-Phenylethyl Derivatives

| Substrate | Enzyme | Racemization Catalyst | Acyl Donor | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| (±)-1-Phenylethylamine | CALB | Ruthenium complex | Alkyl methoxyacetates | (R)-2-methoxy-N-(1-phenylethyl)acetamide | Good | High |

| (±)-1-Phenylethylamine | CALB | Pd/CALB composite | Ethyl methoxyacetate | (R)-amide | 99 | 99 |

| (S)-1-Phenylethanol | CALB | Niobium phosphate hydrate | Vinyl acetate | (R)-1-Phenylethyl acetate | 92 (conversion) | 85 |

Data compiled from various research articles. scielo.brbeilstein-journals.orgacs.org

Mechanistic Elucidation and Kinetic Studies of 1 Phenylethyl Azide Reactivity

Nucleophilic Substitution Mechanisms Involving Azide (B81097) Ions

The formation of 1-phenylethyl azide through nucleophilic substitution is a process governed by the interplay of substrate structure, nucleophile concentration, and solvent properties. The mechanism of this reaction, particularly involving the azide ion (N₃⁻), has been a subject of detailed investigation, revealing a spectrum of pathways ranging from fully associative (Sₙ2) to fully dissociative (Sₙ1).

Studies on the solvolysis of 1-phenylethyl chloride and its 4-substituted derivatives in aqueous trifluoroethanol with sodium azide have provided significant insights into the reaction mechanism. askfilo.comchegg.com The reaction pathway is highly dependent on the electronic nature of the substituent on the phenyl ring.

For substrates with electron-donating substituents (σ+ values more negative than -0.3), the reaction rate is independent of the azide ion concentration. This observation is consistent with an Sₙ1-type mechanism, where the rate-determining step is the formation of a carbocation intermediate through the ionization of the 1-phenylethyl chloride. askfilo.comchegg.com The carbocation then rapidly reacts with the available nucleophiles, which include the azide ion and the solvent molecules. In these cases, the reactants show little selectivity among competing nucleophiles. askfilo.comchegg.com

Conversely, for substrates bearing electron-withdrawing substituents (σ+ values less negative than -0.08), the reaction rate is first-order in the azide ion concentration. askfilo.comchegg.com This dependence indicates a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the azide ion directly displaces the chloride ion in a single concerted step. In these reactions, 1-arylethyl azides are the major products. askfilo.comchegg.com This mechanistic shift highlights the transition from a carbocation-mediated pathway to a direct displacement pathway as the stability of the potential carbocation intermediate decreases.

The electronic effect of substituents on the aromatic ring plays a crucial role in determining the reactivity and mechanism of nucleophilic substitution on 1-phenylethyl systems. The azide functional group itself is considered to be inductively withdrawing but has a negligible resonance contribution on a phenol (B47542) ring, though its electronic behavior can be "chameleonic," acting as a strong π donor in other systems. nih.govresearchgate.net

In the solvolysis of 1-phenylethyl chlorides, a clear correlation between the substituent's electronic properties (as measured by Hammett σ+ values) and the reaction kinetics is observed. askfilo.comchegg.com

Electron-Donating Groups (e.g., p-methoxy, p-methyl): These groups stabilize the formation of a benzylic carbocation. The reaction proceeds via an Sₙ1 pathway, and the rate is independent of [N₃⁻]. For these reactants, the ratio of the substitution product (1-arylethyl azide) to the solvolysis product (1-arylethanol) increases as the substituent becomes more electron-donating (more negative σ+). askfilo.comchegg.com

Electron-Withdrawing Groups (e.g., p-chloro, p-nitro): These groups destabilize a carbocation intermediate, favoring an Sₙ2 mechanism. The reaction rate shows a first-order dependence on the [N₃⁻] concentration, and the primary product is the 1-arylethyl azide. askfilo.comchegg.com

This relationship can be summarized in the following table:

| Substituent Type on Phenyl Ring | Hammett Constant (σ+) | Reaction Order in [N₃⁻] | Predominant Mechanism | Primary Product(s) |

|---|---|---|---|---|

| Strongly Electron-Donating | < -0.3 | Zero | Sₙ1 | Mixture of 1-arylethyl azide and 1-arylethanol |

| Weakly Electron-Donating/Withdrawing | -0.3 to -0.08 | Transition Region | Mixed Sₙ1/Sₙ2 | Variable |

| Electron-Withdrawing | > -0.08 | First | Sₙ2 | 1-arylethyl azide |

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of its mechanism. The phenomenon known as Walden inversion, first observed in the interconversion of malic acid enantiomers, is a hallmark of the Sₙ2 reaction. libretexts.org In such a reaction, the nucleophile attacks the carbon center from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at that center. libretexts.org

For the reaction of 1-phenylethyl derivatives with azide ion, the stereochemistry depends on the operative mechanism:

Sₙ2 Pathway: When the reaction proceeds via a direct Sₙ2 mechanism (typically with electron-withdrawing substituents), it occurs with a complete inversion of configuration. An optically active (R)-1-phenylethyl halide would yield the (S)-1-phenylethyl azide.

Sₙ1 Pathway: In a pure Sₙ1 reaction (favored by electron-donating substituents), the formation of a planar, achiral carbocation intermediate would be expected to lead to complete racemization, yielding an equal mixture of (R)- and (S)-1-phenylethyl azide. However, in many solvolysis reactions of 1-phenylethyl systems, the reaction often proceeds with partial inversion of configuration. This is attributed to the formation of an intimate ion pair or a solvent-separated ion pair, where the departing leaving group shields one face of the carbocation, leading to a preferential attack by the nucleophile from the opposite face.

Thermal and Photochemical Decomposition Pathways of Azides

Organic azides, including this compound, are known to decompose under thermal or photochemical conditions to eliminate molecular nitrogen (N₂) and generate highly reactive nitrene intermediates. wikipedia.org

The photolysis or thermolysis of this compound results in the formation of a 1-phenylethyl nitrene. A nitrene is the nitrogen analog of a carbene, containing a monovalent nitrogen atom with six valence electrons, making it a highly reactive electrophile. wikipedia.org Phenylnitrene, a closely related species, has been studied extensively. Upon irradiation, phenyl azide generates phenylnitrene, which can exist in either a singlet or a triplet state. researchgate.netresearchgate.net The singlet nitrene is typically formed initially and can undergo rapid ring expansion or intersystem crossing to the more stable triplet ground state. researchgate.netresearchgate.net

The reactivity of the 1-phenylethyl nitrene intermediate is expected to mirror that of other aryl nitrenes and includes:

C-H Insertion: Nitrenes can insert into carbon-hydrogen bonds to form new C-N bonds, yielding amines or amides. wikipedia.org

Aziridination: Reaction with alkenes can produce aziridines.

Dimerization: Triplet nitrenes can dimerize to form azo compounds. researchgate.net

These nitrene radical intermediates are key in various catalytic C-H amination and aziridination reactions. nih.gov

The highly reactive nitrene intermediate generated from this compound can undergo several intramolecular reactions. These processes are often rapid and compete with intermolecular reactions.

Rearrangement: Phenylnitrenes are known to have a propensity for rearrangement reactions. purdue.edu A key rearrangement is the ring expansion of a singlet aryl nitrene to a seven-membered ring ketenimine (an azacycloheptatetraene). researchgate.net This intermediate can then be trapped by nucleophiles or undergo further transformations. researchgate.net

Intramolecular Cyclization: If other functional groups are present in the molecule, the nitrene can undergo intramolecular cyclization. For example, azido-isocyanides have been shown to undergo intramolecular cyclization triggered by the azide anion, leading to complex heterocyclic systems. researchgate.netnih.gov While this compound itself lacks suitable groups for such complex cyclizations, derivatives could be designed to exploit this reactivity.

The thermal decomposition of certain azides can also lead to skeletal reorganizations. For instance, the thermolysis of vinyldiazo compounds can result in an electrocyclization to form pyrazoles, showcasing the tendency of these high-energy intermediates to form stable cyclic structures. organic-chemistry.org

Deuterium (B1214612) Isotope Effects in Nitrene-Mediated Reactions

The study of kinetic isotope effects (KIE) is a valuable tool for elucidating reaction mechanisms by determining the impact of isotopic substitution on the rate of a chemical reaction. wikipedia.orglibretexts.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu For C-H bond cleavage, substituting hydrogen (¹H) with deuterium (²H or D) results in a "normal" KIE (kH/kD > 1), because the heavier deuterium atom leads to a lower zero-point vibrational energy of the C-D bond compared to the C-H bond. libretexts.org Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. libretexts.org The magnitude of the KIE can provide insight into the transition state of the reaction.

While specific studies on the deuterium isotope effects in nitrene-mediated reactions of this compound are not extensively detailed in the available literature, mechanistic investigations on closely related systems, such as 2-alkylphenylnitrenes, provide significant insights. These studies can serve as a model for understanding the potential behavior of nitrenes generated from this compound.

For instance, the intramolecular C-H insertion reaction of 2-(2-phenylethyl)phenyl nitrene, generated by photolysis of the corresponding azide, was investigated using a deuterium-substituted precursor. The reaction exclusively yields 2-phenylindoline (B1614884) via insertion into the β-C-H bond of the ethyl group. A large deuterium isotope effect was observed for this intramolecular C-H insertion, which strongly supports a hydrogen abstraction-recombination mechanism proceeding through a triplet nitrene intermediate.

In this mechanism, the triplet nitrene first abstracts a hydrogen atom from the benzylic position to form a diradical intermediate. This is followed by a radical recombination (ring closure) step to form the final indoline (B122111) product. The initial hydrogen abstraction is the rate-determining step where the C-H/C-D bond is broken, leading to the significant observed KIE.

| Reactant | Product | Isotope Effect (kH/kD) |

| 2-(2-phenylethyl)phenyl azide | 2-phenylindoline | 11.4 |

| 2-(2-deuterio-2-phenylethyl)phenyl azide | 2-deuterio-2-phenylindoline |

Table 1: Deuterium Isotope Effect in the Intramolecular C-H Insertion of a Phenylnitrene Derivative. This data illustrates a significant primary kinetic isotope effect, suggesting that the C-H bond is broken in the rate-determining step of the reaction, consistent with a hydrogen abstraction mechanism by a triplet nitrene.

Acid-Catalyzed Transformations of Azides

Formation and Reactivity of Nitrenium Ion Species

In the presence of strong acids, organic azides like this compound can undergo transformation to form highly reactive electrophilic intermediates known as nitrenium ions. The formation process is initiated by the protonation of the terminal nitrogen atom of the azide group. This is followed by the elimination of a molecule of dinitrogen (N₂), a thermodynamically favorable process, which results in the generation of the corresponding nitrenium ion.

The resulting 1-phenylethylnitrenium ion is a potent electrophile due to the electron-deficient nature of the nitrogen atom. This high reactivity drives its subsequent chemical transformations, making it a key intermediate in various synthetic applications. The stability and reactivity of the nitrenium ion can be influenced by the nature of the substituent attached to the nitrogen. In the case of the 1-phenylethylnitrenium ion, the phenyl group can provide some degree of resonance stabilization.

Intermolecular and Intramolecular Aromatic N-Substitution

The electrophilic character of nitrenium ions, such as the one derived from this compound, makes them capable of participating in electrophilic aromatic substitution reactions. These reactions can proceed through either intermolecular or intramolecular pathways.

In an intermolecular reaction, the 1-phenylethylnitrenium ion can attack an external aromatic nucleophile, such as benzene (B151609) or a substituted derivative. This results in the formation of a new N-C bond and yields an N-arylated product. The mechanism follows the classical steps of electrophilic aromatic substitution: the nitrenium ion acts as the electrophile, attacking the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final substituted product.

If a suitable aromatic ring is present within the same molecule, an intramolecular aromatic N-substitution can occur. For the 1-phenylethylnitrenium ion, the tethered phenyl group can be attacked by the electron-deficient nitrogen. This intramolecular cyclization would lead to the formation of a new heterocyclic ring system. The feasibility and outcome of such a reaction depend on the length and flexibility of the chain connecting the nitrenium nitrogen to the aromatic ring, which governs the stability of the transition state for cyclization.

Catalytic Reaction Mechanisms (e.g., Click Chemistry)

This compound is a suitable substrate for cycloaddition reactions, most notably the azide-alkyne cycloadditions that fall under the umbrella of "click chemistry." The mechanism, and consequently the product, is highly dependent on the metal catalyst employed.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanistic Insights

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles. ed.ac.uk The reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope, including secondary azides like this compound. beilstein-journals.orgbeilstein-journals.org

The generally accepted mechanism involves several key steps:

Formation of Copper(I) Acetylide: In the presence of a base, a terminal alkyne is deprotonated. The resulting acetylide anion coordinates with a Cu(I) catalyst to form a copper(I) acetylide species. This step activates the alkyne for reaction.

Coordination and Cyclization: The organic azide, in this case, this compound, then coordinates to the copper center of the copper acetylide complex. This brings the two reactants into close proximity, facilitating a cyclization event. The terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to the formation of a six-membered copper-containing metallacycle intermediate (a cupratecin).

Rearomatization and Product Release: This metallacycle intermediate is unstable and rapidly rearranges. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.

Some mechanistic studies, supported by DFT calculations, suggest the involvement of a dinuclear copper species, where two copper atoms cooperate to facilitate the cycloaddition. acs.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Mechanistic Studies

In contrast to the copper-catalyzed variant, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This complementary regioselectivity makes RuAAC a powerful synthetic tool. Ruthenium(II) complexes, particularly those containing a [CpRuCl] fragment (where Cp is pentamethylcyclopentadienyl), are highly effective catalysts for this transformation with primary and secondary azides. nih.govacs.org

The proposed mechanism for RuAAC differs fundamentally from that of CuAAC:

Ligand Exchange: The catalytic cycle begins with the coordination of both the alkyne and the azide (e.g., this compound) to the ruthenium(II) center, displacing labile ligands.

Oxidative Coupling: The key step is an oxidative coupling of the coordinated azide and alkyne. acs.org This forms a six-membered ruthenacycle intermediate. nih.gov In this step, the first new carbon-nitrogen bond is formed between the more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. acs.org

Reductive Elimination: The final step is a rate-determining reductive elimination from the ruthenacycle intermediate. nih.govacs.org This step forms the triazole ring, releases the 1,5-disubstituted product, and regenerates the active ruthenium(II) catalyst.

Unlike CuAAC, the RuAAC pathway does not require a terminal alkyne and can proceed efficiently with internal alkynes, providing access to fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.org

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Catalyst | Copper(I) species | Ruthenium(II) complexes (e.g., [Cp*RuCl]) |

| Product | 1,4-disubstituted 1,2,3-triazoles | 1,5-disubstituted 1,2,3-triazoles |

| Key Intermediate | Six-membered copper metallacycle | Six-membered ruthenacycle |

| Mechanism Type | Stepwise, involving copper acetylide | Oxidative coupling followed by reductive elimination |

| Alkyne Scope | Primarily terminal alkynes | Terminal and internal alkynes |

Table 2: Comparison of Mechanistic Features of CuAAC and RuAAC Reactions.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions at a molecular level. For a reactive species like this compound, theoretical modeling is instrumental in elucidating reaction mechanisms, understanding the electronic factors that govern its reactivity, and predicting the outcomes of its chemical transformations. By simulating molecular behavior, these methods can map complex energy landscapes and rationalize stereochemical preferences that are often challenging to determine solely through experimental means.

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for its balance of accuracy and computational efficiency. It is extensively used to explore the potential energy surfaces of reactions involving organic azides, providing critical insights into reaction pathways, transition state structures, and activation energies. While specific DFT studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds like benzyl (B1604629) azide and phenyl azide has been thoroughly investigated, offering a strong basis for understanding its behavior.

DFT calculations are employed to model reactions such as the 1,3-dipolar cycloaddition, a hallmark reaction of azides. These studies map the energy profile from reactants to products, identifying key intermediates and the transition states that connect them. For instance, a computational study on the 1,3-dipolar cycloaddition of benzyl azide with cyclohex-2-en-1-one was conducted using the high-accuracy CBS-4M model chemistry to locate and calculate the energies of all stationary points along the reaction coordinate. yu.edu.jo Such analyses allow for the determination of activation energies (Ea) and reaction enthalpies (ΔH), which are crucial for predicting whether a reaction is kinetically or thermodynamically controlled.

In a DFT study on the cycloaddition of various organic azides (including phenyl and benzyl azides) with guanidine, calculations at the B3LYP/6-311+G(2d,p) level revealed how substituents on the azide influence the energy barriers. nih.gov The study showed that the introduction of different functional groups alters the activation energies for various steps, including the initial cyclization and subsequent rearrangements like N₂ elimination. nih.gov For example, the activation energy for N₂ elimination is lower for a phenyl substituent compared to an unsubstituted azide, whereas a benzyl group can raise this barrier. nih.gov These findings highlight the sensitivity of the reaction energy landscape to the azide's substitution pattern, suggesting that the phenylethyl group would similarly modulate reactivity through steric and electronic effects.

The data below, extrapolated from studies on analogous azides, illustrates the type of information gleaned from DFT calculations of reaction energy profiles.

Table 1: Calculated Activation Energies for Reactions of Substituted Azides

| Reactant Azide | Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Phenylazide | Cycloaddition with Guanidine (Path b) | B3LYP/6-311+G(2d,p) | Lower than unsubstituted azide by 4.4 kcal/mol | nih.gov |

| Benzyl azide | N₂ Elimination from Triazoline Intermediate | B3LYP/6-311+G(2d,p) | 9.7 | nih.gov |

| Phenylazide | N₂ Elimination from Triazoline Intermediate | B3LYP/6-311+G(2d,p) | 5.9 | nih.gov |

| Benzyl azide | Cycloaddition with Cyclohex-2-en-1-one | CBS-4M | Kinetic and thermodynamic products determined | yu.edu.jo |

The reactivity of the azide functional group is fundamentally governed by its electronic structure, which can be described in detail using molecular orbital (MO) theory. The three nitrogen atoms of the azide group contribute their valence p-orbitals to form a system of π molecular orbitals that are crucial to its characteristic reactions. A qualitative MO diagram for a simple azide anion shows a set of bonding, non-bonding, and anti-bonding orbitals. youtube.com In an organic azide like this compound, this basic structure is perturbed by the organic substituent.

For aryl azides, the electronic absorption spectra and MO energies differ significantly from those of alkyl or acyl azides. nih.gov The π system of the phenyl ring conjugates with the azide's π orbitals, leading to delocalized molecular orbitals that encompass both the ring and the N₃ group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they represent the frontier molecular orbitals (FMOs) that dictate the azide's behavior in pericyclic reactions.

In the context of a 1,3-dipolar cycloaddition, the reaction can be controlled by the interaction between the azide's HOMO and the dipolarophile's LUMO, or the azide's LUMO and the dipolarophile's HOMO. The relative energies of these orbitals determine the reaction rate and, in some cases, the regioselectivity. The azide group is generally considered electron-rich, with a high-energy HOMO that is primarily localized on the terminal nitrogen atoms. The LUMO, conversely, is an anti-bonding π* orbital. The presence of the phenylethyl group will influence the energies and coefficients of these frontier orbitals. The phenyl ring's π system can interact with the azide orbitals, while the ethyl group provides a weak electron-donating inductive effect. Ab initio MO calculations on related aryl azides confirm that the observed electronic transitions are delocalized π-π* transitions, unlike the more localized transitions seen in alkyl azides. nih.gov

Table 2: Key Molecular Orbitals of the Azide Group

| Molecular Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO (Highest Occupied) | Typically a high-energy, non-bonding π orbital with large coefficients on the terminal nitrogen atoms. | Acts as the nucleophilic component in reactions with electron-deficient partners (LUMO-controlled). |

| LUMO (Lowest Unoccupied) | An anti-bonding π* orbital. | Acts as the electrophilic component in reactions with electron-rich partners (HOMO-controlled). |

| Other π orbitals | Lower-energy bonding π orbitals responsible for the N-N multiple bonds. | Contribute to the overall stability and geometry of the azide group. |

A critical application of computational modeling for this compound is the prediction of stereochemical outcomes in its reactions. Because this compound possesses a stereocenter at the benzylic carbon, it is a chiral molecule. Reactions involving this chiral center or reactions of the azide group with prochiral reagents can lead to the formation of stereoisomeric products (enantiomers or diastereomers).

Theoretical modeling, particularly with DFT, is a powerful tool for predicting which stereoisomer will be the major product. This is achieved by calculating the energy profiles for the reaction pathways leading to each possible stereoisomer. The stereochemical outcome is determined by the relative energies of the transition states for these competing pathways. According to transition state theory, the pathway with the lowest activation energy will be the fastest and will therefore yield the major product under kinetic control.

For example, in a 1,3-dipolar cycloaddition reaction with an unsymmetrical alkene, this compound can form diastereomeric products. A computational study of the reaction between the related benzyl azide and cyclohex-2-en-1-one successfully distinguished between pathways leading to exo and endo adducts, which are diastereomers. yu.edu.jo The calculations identified the transition state structures for both approaches and found that the kinetic and thermodynamic products could be different. yu.edu.jo

For the chiral this compound, DFT calculations would model the transition states for the reaction at each face of a prochiral reactant. The difference in the calculated free energies of activation (ΔΔG‡) between the two diastereomeric transition states allows for a quantitative prediction of the product ratio (e.g., the diastereomeric excess, d.e.). This approach has been successfully applied to predict the regio- and stereoselectivity of various cycloaddition reactions. mdpi.comresearchgate.net

Table 3: Conceptual DFT Approach for Predicting Stereoselectivity

| Pathway | Description | Calculated Parameter | Predicted Outcome |

|---|---|---|---|

| Pathway A | Approach of reactant leading to Stereoisomer A | Activation Energy (Ea) for Transition State A (TS_A) | If Ea(TS_A) < Ea(TS_B), Stereoisomer A is the major product. The product ratio can be estimated from ΔEa. |

| Pathway B | Approach of reactant leading to Stereoisomer B | Activation Energy (Ea) for Transition State B (TS_B) |

Compound Index

Reactivity and Synthetic Transformations of 1 Phenylethyl Azide

Cycloaddition Reactions in Organic Synthesis

The azide (B81097) group of 1-phenylethyl azide serves as a 1,3-dipole, making it an excellent partner in cycloaddition reactions, particularly with unsaturated systems like alkynes. These reactions are a cornerstone of heterocyclic chemistry, providing direct routes to nitrogen-containing rings.

The [3+2] dipolar cycloaddition between an organic azide and an alkyne, often referred to as the Huisgen cycloaddition, is a powerful method for the synthesis of 1,2,3-triazoles. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org This reaction can be performed under thermal conditions, but the use of a copper(I) catalyst (CuAAC) significantly improves reaction rates and, crucially, controls the regioselectivity, favoring the formation of the 1,4-disubstituted triazole isomer. beilstein-journals.orgbeilstein-journals.orgmdpi.com The reaction of this compound with various alkynes under these conditions provides a straightforward entry to a diverse range of 1-(1-phenylethyl)-1,2,3-triazoles. For instance, the reaction with propiolic acid yields 1-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid. rsc.org

Table 1: Examples of [3+2] Cycloaddition Reactions with this compound

| Alkyne Reactant | Product | Catalyst/Conditions | Reference |

| Propiolic acid | 1-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid | Visible light, Ni-TLOP | rsc.org |

| Phenylacetylene | 1-Phenyl-4-(1-phenylethyl)-1,2,3-triazole | Cu(I) | beilstein-journals.orgacs.org |

The regiochemistry of the azide-alkyne cycloaddition is a critical aspect, determining whether the 1,4- or 1,5-disubstituted 1,2,3-triazole is formed. While the uncatalyzed Huisgen cycloaddition often yields a mixture of regioisomers, the introduction of specific catalysts allows for high regioselectivity. acs.orgscielo.br

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent method and reliably produces the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgbeilstein-journals.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. beilstein-journals.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as [Cp*RuCl], selectively generate the 1,5-disubstituted 1,2,3-triazole. beilstein-journals.orgacs.org This complementary reactivity is highly valuable for accessing the alternative regioisomer, which may be advantageous for specific applications in medicinal chemistry or materials science. acs.org

The choice of catalyst is therefore paramount in directing the synthesis towards the desired triazole isomer when reacting this compound with a terminal alkyne.

When the alkyne partner contains prochiral centers, the cycloaddition with a chiral azide like (S)- or (R)-1-phenylethyl azide can proceed with a degree of diastereoselectivity. However, achieving high enantioselectivity in the formation of the triazole ring itself often requires the use of chiral catalysts. Enantioselective CuAAC reactions have been developed using chiral ligands, such as PyBOX derivatives, to control the stereochemical outcome. acs.org These methods are crucial for synthesizing enantiomerically pure triazole-containing compounds, which is often a requirement for biologically active molecules. For example, the asymmetric desymmetrization of oxindole-based diynes using a copper(I) chloride/PyBOX ligand system in the presence of an azide leads to the formation of quaternary oxindoles bearing a 1,2,3-triazole with high enantioselectivity. acs.org

When the alkyne and azide functionalities are present within the same molecule, an intramolecular [3+2] cycloaddition can occur to form fused heterocyclic systems. These intramolecular azide-alkyne cycloaddition (IAAC) reactions are powerful tools for constructing complex, polycyclic architectures. mdpi.comresearchgate.net The key advantage of the intramolecular approach is the high degree of regioselectivity, often favoring the 1,5-disubstituted pattern due to the geometric constraints of the tether connecting the two reacting groups. mdpi.com This process benefits from a significant entropic advantage, often allowing the reaction to proceed under milder, catalyst-free conditions compared to its intermolecular counterpart. mdpi.com This strategy has been used to synthesize a variety of triazole-fused heterocycles, including dibenzo beilstein-journals.orgdntb.gov.uadiazocine derivatives. researchgate.net

[3+2] Dipolar Cycloaddition with Alkynes for Triazole Formation

Reduction Chemistry of the Azido (B1232118) Group

The azido group of this compound can be readily reduced to a primary amine, providing a direct synthetic route to 1-phenylethylamine (B125046) and its derivatives. This transformation is fundamental in organic synthesis, as amines are key building blocks and functional groups in a vast array of pharmaceuticals and natural products.

Catalytic hydrogenation is a clean and efficient method for the reduction of azides. beilstein-journals.orgnih.gov The reaction typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts include:

Palladium on carbon (Pd/C) beilstein-journals.org

Raney Nickel

Platinum oxide (Adams' catalyst)

The reaction is generally high-yielding and chemoselective, meaning the azide can be reduced without affecting other reducible functional groups like aromatic rings, provided the conditions are controlled. researchgate.net For example, the hydrogenation of N-(1-phenylethyl)aziridine derivatives can lead to the formation of various amino alcohols and amines, where the 1-phenylethyl group can be subsequently removed if desired. beilstein-journals.orgnih.gov This method is a cornerstone for producing chiral amines from their corresponding azides. Other reducing agents, such as tin bis(1,2-benzenedithiolate) in the presence of NaBH₄, have also been shown to effectively reduce secondary azides like this compound to the corresponding amine in quantitative yield. cmu.edu

Table 2: Selected Conditions for the Reduction of this compound

| Reagents | Product | Yield | Reference |

| H₂, Pd/C, MeOH | 1-Phenylethylamine | High | beilstein-journals.org |

| Tin bis(1,2-benzenedithiolate), NaBH₄, THF/H₂O | 1-Phenylethylamine | Quantitative | cmu.edu |

| [Ru(bpy)₃]²⁺-based photocatalyst, visible light | 1-Phenylethylamine | Good to high | researchgate.net |

Staudinger Reaction for Iminophosphorane and Amine Formation

The Staudinger reaction, first described by Hermann Staudinger in 1919, provides a mild and efficient method for the reduction of organic azides. The reaction of this compound with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), proceeds through two key stages.

Initially, the phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide. This step leads to the formation of a phosphazide (B1677712) intermediate, which is generally unstable. The phosphazide rapidly undergoes a rearrangement, passing through a four-membered ring transition state to extrude a molecule of highly stable dinitrogen gas (N₂). The product of this step is a stable N-(1-phenylethyl)iminophosphorane, also known as an aza-ylide.

The reaction is highly regarded for its quantitative yields and the mild conditions under which it proceeds, making it a valuable tool in organic synthesis.

Table 1: Staudinger Reaction of this compound

| Reactant | Reagent(s) | Intermediate | Product | Byproduct |

|---|---|---|---|---|

| This compound | 1. Triphenylphosphine (PPh₃) | N-(1-phenylethyl)iminotriphenylphosphorane | 1-Phenylethylamine | Triphenylphosphine oxide |

Chemoselective Reductions in Polyfunctionalized Substrates

A significant advantage of the Staudinger reduction is its high degree of chemoselectivity. The reaction conditions are mild enough to selectively reduce the azide group without affecting a wide range of other functional groups that are susceptible to reduction by more aggressive reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

For a polyfunctionalized substrate containing a this compound moiety alongside other groups such as esters, ketones, nitriles, alkenes, or alkynes, the Staudinger reduction offers a reliable method for converting the azide to an amine while leaving the other functionalities intact. This selectivity is crucial in the multistep synthesis of complex molecules where protecting group strategies might otherwise be necessary.

For example, while catalytic hydrogenation would reduce double bonds and carbonyls, and complex metal hydrides would attack esters and nitriles, the triphenylphosphine/water system specifically targets the azide. This orthogonality makes the Staudinger reduction a superior choice for late-stage functional group transformations in complex molecular architectures.

Table 2: Chemoselectivity of Azide Reduction Methods

| Reduction Method | Azide (R-N₃) | Alkene (C=C) | Ketone (C=O) | Ester (COOR') | Nitrile (C≡N) |

|---|---|---|---|---|---|

| Staudinger Reduction | Reduced | Unaffected | Unaffected | Unaffected | Unaffected |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Reduced | Reduced | Reduced | Unaffected | Reduced |

| Lithium Aluminum Hydride (LiAlH₄) | Reduced | Unaffected | Reduced | Reduced | Reduced |

Reactivity via Iminophosphoranes and Related Intermediates

The iminophosphorane intermediate generated from the Staudinger reaction of this compound is a powerful synthetic tool in its own right. Beyond hydrolysis to an amine, it can participate in the aza-Wittig reaction. This reaction is analogous to the standard Wittig reaction, where the iminophosphorane reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine (a compound containing a carbon-nitrogen double bond).

In this process, the N-(1-phenylethyl)iminophosphorane reacts with the carbonyl group to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating triphenylphosphine oxide and forming the C=N double bond of the imine product. The aza-Wittig reaction provides a versatile and high-yielding route to a diverse range of imines under neutral conditions. These imine products can be valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles.

Rearrangement Reactions and Fragmentations

Alkyl azides, particularly benzylic azides like this compound, can undergo rearrangement and fragmentation reactions under specific conditions, often promoted by acid.

One notable reaction for benzylic azides involves an acid-promoted rearrangement to an iminium species. In the presence of a strong acid, the azide can be protonated, leading to the loss of dinitrogen and a subsequent 1,2-hydride or aryl shift. This generates a reactive iminium ion. This intermediate can then be trapped by various nucleophiles. For instance, if the reaction is carried out

Advanced Applications and Broader Research Impact of 1 Phenylethyl Azide Derivatives

Role as Chiral Auxiliaries and Building Blocks

The (R)- or (S)-1-phenylethyl group is a privileged chiral auxiliary in asymmetric synthesis. nih.govbeilstein-journals.org Its presence allows for the diastereoselective control of chemical reactions, after which it can often be cleaved to yield enantiomerically pure products. mdpi.com This dual function as a control element and a structural component underscores its utility.

Derivatives containing the 1-phenylethyl group, such as N-(1-phenylethyl)aziridines, are highly effective in transferring their chirality to new products. nih.gov The stereochemical outcome of reactions on these substrates is controlled by the configuration of the 1-phenylethyl group. beilstein-journals.org For instance, the ring-opening of N-(1-phenylethyl)aziridine-2-carboxylates with various nucleophiles proceeds with high regioselectivity and stereocontrol, providing access to a wide range of enantiomerically enriched compounds. nih.govbeilstein-journals.org These aziridine (B145994) derivatives are considered stable and valuable alternatives to other chiral synthons like Garner's aldehyde, as they are not prone to racemization. nih.govbeilstein-journals.org The 1-phenylethylamine (B125046) moiety has also been instrumental in the asymmetric synthesis of complex molecules like azetidine-2,4-dicarboxylic acid, where it acts as both a chiral auxiliary and the nitrogen source for the final heterocyclic ring. rsc.org

Table 1: Examples of Chirality Induction using 1-Phenylethyl Derivatives

| Starting Material | Reaction Type | Product Type | Stereochemical Outcome |

| N-(1-phenylethyl)aziridine-2-carboxylate nih.gov | Nucleophilic Ring-Opening | Vicinal Amino Alcohols, Amino Acids | Configuration at C2 is preserved, controlled by the chiral auxiliary. beilstein-journals.org |

| N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one mdpi.com | Acetate (B1210297) Aldol Reaction | (S)-3-hydroxy-N-methyl-3-phenyl propanamide | High yield and anti-aldol selectivity, leading to enantiopure (S)-Fluoxetine. mdpi.combeilstein-journals.org |

| (S)-1-Phenylethylamine rsc.org | Cyclocondensation | Azetidine-2,4-dicarboxylic acid | Provides an enantiomeric pair of the target acid with defined absolute configuration. rsc.org |

The 1-phenylethyl framework is a common structural motif in the design of modular chiral ligands for asymmetric catalysis. mdpi.comresearchgate.net These ligands have been successfully applied in various metal-catalyzed reactions. For example, chiral phosphoramidite (B1245037) ligands bearing 1-phenylethyl fragments have been screened for copper-catalyzed enantioselective arylation, achieving high yields and enantiomeric excesses. mdpi.com Similarly, chiral diamine ligands derived from the 1-phenylethyl group have been synthesized and evaluated as activators in the enantioselective addition of diethylzinc (B1219324) to aldehydes, yielding chiral alcohols with good enantioselectivity. researchgate.netresearchgate.net Researchers have also synthesized monoanionic [ON] ancillary phenolate (B1203915) ligands through the Mannich condensation of a chiral phenol (B47542) with (+)-bis-[(R)-1-phenylethyl]amine, which are suitable for asymmetric catalysis. scirp.org

Table 2: Chiral Ligands Based on the 1-Phenylethyl Framework

| Ligand Type | Catalyzed Reaction | Result |

| Chiral phosphoramidites mdpi.com | Copper-catalyzed enantioselective arylation | Up to 95% yield and 90% ee. mdpi.com |

| N-[(S)-α-phenylethyl]-trans-β-aminocyclohexanol derivatives researchgate.net | Enantioselective addition of Et2Zn to benzaldehyde | Up to 76% ee for the resulting carbinol. researchgate.net |

| Monoanionic [ON] ancillary phenolate ligands scirp.org | Asymmetric catalysis, Ring-opening polymerization | Synthesized in high yields (50-85%). scirp.org |

| bis(triazole) pyridin-4-amine bham.ac.uk | Potential DMAP-type catalyst | Synthesized from (R)-1-phenylethyl azide (B81097). bham.ac.uk |

Precursors to Nitrogen-Containing Compounds

1-Phenylethyl azide and its related derivatives are invaluable starting materials for synthesizing a diverse array of nitrogen-containing molecules, from simple amines to complex alkaloids. The azide group serves as a versatile functional handle for introducing nitrogen into organic frameworks.

The synthesis of enantiomerically pure vicinal (1,2-)diamines and amino acids can be effectively achieved using 1-phenylethyl derivatives. A common strategy involves the ring-opening of a chiral N-(1-phenylethyl)aziridine with an azide nucleophile, such as sodium azide (NaN₃) or hydrazoic acid (HN₃). nih.govmdpi.commdpi.com This reaction typically proceeds with high regio- and stereoselectivity, often with inversion of configuration at the carbon center being attacked. nih.govnih.gov The resulting azido (B1232118) amine or azido ester can then be reduced (e.g., via Staudinger reduction or catalytic hydrogenation) to furnish the desired vicinal diamine or amino acid after removal of the chiral auxiliary. nih.govmdpi.com For example, derivatives of nonproteinogenic L-2,3-diaminopropanoic acid have been synthesized from an N-(1-phenylethyl)aziridine ester by ring-opening with an azide, which attacks the more hindered C2 position with inversion of configuration. nih.gov

Chiral functionalized amines and amino alcohols are fundamental building blocks in medicinal chemistry and natural product synthesis. N-(1-phenylethyl)aziridine derivatives serve as excellent precursors for these compounds. nih.govbeilstein-journals.org The synthesis relies on the regioselective reductive opening of the aziridine ring, which typically occurs at the less substituted carbon atom. nih.govbeilstein-journals.org This method provides access to vicinal amino alcohols and 2-amino-1,3-propanediols in highly enantioselective procedures. beilstein-journals.orgbeilstein-journals.org For instance, key intermediates for the synthesis of the pharmaceutical agents (R,R)-formoterol and (R)-tamsulosin have been prepared starting from an N-(1-phenylethyl)aziridine ester. beilstein-journals.org The synthesis involved a chelation-controlled reduction of an aziridine ketone to an alcohol, followed by reductive ring-opening to produce the target amino alcohol fragment. beilstein-journals.org Similarly, enantiopure amino alcohols like N-Boc-norephedrine have been synthesized via the stereoselective reduction of an aziridine ketone followed by reductive ring-opening. beilstein-journals.org

This compound is a key reagent for constructing nitrogen-containing heterocyclic rings, particularly through cycloaddition reactions.

Triazoles: The most prominent application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles. bham.ac.uknih.govbeilstein-journals.org Using chiral (R)- or (S)-1-phenylethyl azide allows for the synthesis of chiral triazoles, which can be incorporated into more complex structures, including potential catalysts and biologically active compounds. bham.ac.uknih.govfrontiersin.org

Pyrroles: Multi-substituted pyrroles can be synthesized from the reaction of 1,4-dioxo compounds with organic azides in the presence of a phosphine (B1218219) reagent (an aza-Wittig reaction). google.com Another route involves the intramolecular cyclization of intermediates derived from the ring-opening of N-(1-phenylethyl)aziridines. researchgate.netmdpi.com For example, (R)-2-(Azidomethyl)-1-(1-phenylethyl)-5-propyl-1H-pyrrole has been synthesized from an aziridine precursor. mdpi.com

Imidazoles: The 1-phenylethyl group can serve as a chiral auxiliary in the diastereoselective synthesis of imidazole (B134444) derivatives. mdpi.com Furthermore, 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazoles have been synthesized via nucleophilic substitution of the corresponding alcohol with an azide anion, demonstrating the use of azides as precursors to functionalized imidazole systems. tandfonline.comtandfonline.com

Table 3: Synthesis of Azaheterocycles

| Heterocycle | Synthetic Strategy | Role of this compound/Derivative |

| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bham.ac.ukacs.org | Chiral azide component for stereoselective 1,3-dipolar cycloaddition. nih.gov |

| Pyrrole | Aza-Wittig reaction or Aziridine ring-opening/cyclization google.comresearchgate.net | Precursor to N-substituted pyrroles. google.commdpi.com |

| Imidazole | Nucleophilic substitution / Cyclization mdpi.comtandfonline.com | Introduction of the azide group or use as a chiral auxiliary. mdpi.comtandfonline.com |

| Piperidine/Azepane | Intramolecular aziridine ring-expansion nih.govjove.comresearchgate.net | Chiral N-(1-phenylethyl)aziridine undergoes ring-expansion to form larger azaheterocycles. nih.govresearchgate.net |

Contributions to Methodology Development in Chemical Synthesis

The chemical compound this compound, a chiral azide, has become a significant tool in the advancement of chemical synthesis methodologies. sioc-journal.cnrsc.org Its utility extends beyond being a simple organic azide; its inherent stereochemistry and reactivity have been exploited to develop novel strategies for creating complex molecular architectures, particularly in the realm of asymmetric synthesis. sioc-journal.cnuct.ac.za The development of catalytic asymmetric methods for producing α-chiral azides is a crucial area of research, as these compounds are valuable precursors for α-chiral amine derivatives and nitrogen-containing heterocycles, which are prominent in medicinal chemistry. sioc-journal.cn The azido group itself is recognized as a pharmacophore, further enhancing the importance of these synthetic building blocks. sioc-journal.cn

Innovations in "Click Chemistry" and Bioconjugation Methodologies

The advent of "click chemistry" revolutionized the synthesis of complex molecules by providing a set of powerful, reliable, and selective reactions. organic-chemistry.org Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is paramount, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. organic-chemistry.orgirjweb.com This reaction is noted for its high efficiency, often achieving yields over 95%, and its compatibility with a wide array of functional groups, making it a cornerstone of modern chemical synthesis.

This compound and its derivatives have been instrumental in the innovation of CuAAC protocols. As a readily available chiral azide, it serves as a benchmark substrate for developing and optimizing asymmetric "click" reactions. The reaction of a chiral azide like (1-azidoethyl)benzene with various alkynes provides a direct route to enantioenriched 1,2,3-triazoles, which are valuable as potential drug candidates and as chiral ligands in catalysis. bham.ac.ukacs.org Research has demonstrated the successful synthesis of various triazoles using this methodology, showcasing its versatility. bham.ac.ukmdpi.com

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Reference |

| Phenylacetylene | (1-Azidoethyl)benzene | CuSO₄·5H₂O, Sodium Ascorbate | 4-Phenyl-1-(1-phenylethyl)-1H-1,2,3-triazole | bham.ac.uk |

| Propargyl alcohol | (1S,4S,5R)-4-Azido-2-[(S)-1-phenylethyl]-2-azabicyclo[3.2.1]octane | CuSO₄·5H₂O, Sodium Ascorbate | (1-((1S,4S,5R)-2-((S)-1-phenylethyl)-2-azabicyclo[3.2.1]octan-4-yl)-1H-1,2,3-triazol-4-yl)methanol | mdpi.com |

| 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | (1S,4S,5R)-4-Azido-2-[(S)-1-phenylethyl]-2-azabicyclo[3.2.1]octane | CuSO₄·5H₂O, Sodium Ascorbate | 4-(3,5-bis(trifluoromethyl)phenyl)-1-((1S,4S,5R)-2-((S)-1-phenylethyl)-2-azabicyclo[3.2.1]octan-4-yl)-1H-1,2,3-triazole | mdpi.com |

The principles of click chemistry are central to the field of bioconjugation, which involves covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids. numberanalytics.comnumberanalytics.comnih.gov This technique allows for the precise labeling of biological systems for imaging and detection purposes. The azide group is particularly useful as a bioorthogonal handle; it is largely unreactive under physiological conditions but can be specifically targeted by an alkyne-functionalized probe via a click reaction. nih.govthermofisher.com

Derivatives of this compound, such as 2-phenylethyl azide, have been utilized in studies to refine bioconjugation methodologies. In comparative studies, non-chelating azides like 2-phenylethyl azide serve as a baseline to evaluate the effectiveness of newly designed chelating azides that can accelerate the CuAAC reaction. This acceleration is crucial for efficient labeling under the highly diluted conditions typically found in biological systems. mdpi.com The ability to attach imaging agents or therapeutic molecules to cell surfaces has been demonstrated through the metabolic incorporation of azide derivatives, followed by reaction with a probe molecule. Furthermore, site-specific conjugation techniques are being developed where an azide handle is enzymatically installed onto a biomolecule, such as an antibody, which can then be selectively functionalized using strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant of click chemistry. nih.gov

| Azide Reagent | Description | Role in Methodology Development | Reference |

| 2-Phenylethyl azide | A non-chelating azide derivative. | Used as a control to compare the reaction kinetics of newly developed chelating azides designed to accelerate CuAAC for fluorescent labeling. | mdpi.com |

| Azide-functionalized antibodies | Antibodies modified enzymatically to include an azide handle in the Fc region. | Enables site-specific conjugation to virus-based nanoparticles via strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding issues like aggregation seen with less specific methods. | nih.gov |

These advancements, underpinned by the use of model compounds like this compound and its derivatives, continue to expand the scope and applicability of click chemistry and bioconjugation in chemical biology and materials science. numberanalytics.cominterchim.com

Q & A

Q. What are the standard synthetic protocols for preparing 1-Phenylethyl azide, and which analytical techniques are critical for confirming its purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or azide-transfer reactions. For example, reacting 1-phenylethyl bromide with sodium azide in a polar aprotic solvent (e.g., DMF) under reflux conditions (60–80°C, 12–24 hours) is a common approach . Post-synthesis, purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess impurity levels. Fourier-transform infrared (FTIR) spectroscopy is essential to confirm the presence of the azide group (characteristic peak ~2100 cm⁻¹) .

Q. What safety protocols are essential when handling this compound and related azide compounds?

- Methodological Answer : Due to the explosive nature of organic azides, strict safety measures include:

- Conducting reactions in small batches (<1 g) behind blast shields.

- Avoiding metal catalysts or high temperatures that may trigger decomposition.

- Using fume hoods with adequate ventilation to prevent inhalation.

- Storing azides in dilute solutions (e.g., acetone or acetonitrile) at low temperatures (2–8°C) to minimize stability risks .

Q. What are the common impurities in this compound synthesis, and how are they characterized?

- Methodological Answer : Residual solvents (e.g., DMF), unreacted starting materials, or byproducts like secondary amines (from azide reduction) are typical impurities. Characterization involves:

- GC-MS or LC-MS to identify low-molecular-weight contaminants.

- Quantitative NMR (qNMR) to measure residual solvent levels.

- Thin-layer chromatography (TLC) for rapid monitoring of reaction progress and byproduct formation .

Advanced Research Questions

Q. How can vibrational circular dichroism (VCD) and FTIR spectroscopy resolve the stereochemical configuration of this compound derivatives?

- Methodological Answer : VCD spectroscopy, combined with ab initio Hartree-Fock (HF) or density functional theory (DFT) calculations, enables unambiguous assignment of absolute stereochemistry. Experimental VCD spectra are compared with computational models of enantiomers to identify Cotton effects. FTIR provides complementary data on functional group vibrations (e.g., azide stretching modes), aiding in structural validation .

Q. How can researchers resolve contradictions in reported kinetic data for azide decomposition pathways?

- Methodological Answer : Contradictions often arise from variations in solvent polarity, temperature, or catalytic traces. A systematic approach includes:

- Replicating literature protocols under controlled conditions (e.g., inert atmosphere, standardized equipment).

- Performing Arrhenius analysis to compare activation energies across studies.

- Using differential scanning calorimetry (DSC) to assess thermal stability thresholds and identify decomposition triggers .

Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Control Variables : Fix solvent, temperature, and reagent stoichiometry while varying substituents (e.g., electron-withdrawing/donating groups on the phenyl ring).

- Characterization : Standardize analytical methods (e.g., identical NMR parameters, HPLC gradients) across batches.

- Data Logging : Document reaction conditions (e.g., humidity, stirring rate) in supplementary materials to identify outliers .

Q. How do computational methods like DFT enhance understanding of this compound decomposition mechanisms?

- Methodological Answer : DFT calculations model transition states and reaction pathways, predicting intermediates and activation barriers. For example, simulating the Curtius rearrangement of this compound to isocyanate derivatives provides insights into stereoelectronic effects. Experimental validation via tandem mass spectrometry (MS/MS) or time-resolved FTIR confirms computational predictions .

Q. What strategies optimize the use of supplementary materials to support azide-related research publications?

- Methodological Answer :

- Data Inclusion : Provide raw spectral data (NMR, FTIR), kinetic plots, and crystallographic files (CIF) in appendices.

- Reproducibility : Detail synthetic procedures with exact molar ratios, purification steps, and instrument calibration protocols.

- Referencing : Use hyperlinks in the main text to connect results with supplementary figures/tables, ensuring seamless navigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.